molecular formula C22H18ClN5O B10914638 N-(2-chloropyridin-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chloropyridin-3-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10914638
M. Wt: 403.9 g/mol
InChI Key: ASFYLMRDYIVQEA-UHFFFAOYSA-N
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Description

N~4~-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and a chloropyridyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-b]pyridine core. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Chloropyridyl Group: The chloropyridyl group is introduced through a substitution reaction, where a suitable chloropyridine derivative is reacted with the pyrazolo[3,4-b]pyridine core.

    Addition of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced through further substitution reactions, often involving the use of organometallic reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This is particularly useful for introducing new functional groups or modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various organometallic reagents (e.g., Grignard reagents). Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N~4~-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with various biological targets. This makes it a candidate for drug discovery and development.

    Medicine: Due to its bioactivity, the compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N~4~-(2-CHLORO-3-PYRIDYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. This can lead to differences in their chemical and biological properties.

    Chloropyridine Derivatives: Compounds with a chloropyridine moiety can have similar reactivity and applications, but their overall properties can vary based on the other functional groups present.

    Cyclopropyl-Containing Compounds: The presence of a cyclopropyl group can impart unique properties to a compound, such as increased stability or altered reactivity. Comparing compounds with and without this group can highlight its impact.

Properties

Molecular Formula

C22H18ClN5O

Molecular Weight

403.9 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18ClN5O/c1-13-19-16(22(29)26-17-8-5-11-24-20(17)23)12-18(14-9-10-14)25-21(19)28(27-13)15-6-3-2-4-7-15/h2-8,11-12,14H,9-10H2,1H3,(H,26,29)

InChI Key

ASFYLMRDYIVQEA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(N=CC=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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